
L-proline n-decyl Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-proline n-decyl Amide is a derivative of L-proline, an amino acid that plays a crucial role in the structure of proteins. This compound is characterized by the presence of a decyl group attached to the nitrogen atom of the prolinamide structure. It is known for its unique physicochemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-proline n-decyl Amide typically involves the amidation of L-proline with a decylamine. One common method includes the following steps:
Formation of L-proline methyl ester hydrochloride: L-proline reacts with methanol and hydrochloric acid to form L-proline methyl ester hydrochloride.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
L-proline n-decyl Amide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The decyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can regenerate the amine form .
Scientific Research Applications
L-proline n-decyl Amide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, particularly in aldol reactions.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and in protein engineering.
Industry: It is used in the production of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of L-proline n-decyl Amide involves its interaction with specific molecular targets. In catalytic applications, it acts as a chiral ligand, facilitating the formation of enantioselective products. The decyl group enhances its solubility and stability, making it an effective catalyst in organic reactions .
Comparison with Similar Compounds
Similar Compounds
- N-Decyl-L-histidine
- N-Decyl-L-hydroxyproline
- N-Decyl-L-leucine
Uniqueness
L-proline n-decyl Amide stands out due to its unique combination of a decyl group and prolinamide structure. This combination imparts distinct physicochemical properties, such as enhanced solubility and stability, making it more effective in certain catalytic and industrial applications compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it valuable for research and practical applications, particularly in catalysis, medicine, and specialty chemical production.
Properties
Molecular Formula |
C15H30N2O |
|---|---|
Molecular Weight |
254.41 g/mol |
IUPAC Name |
(2S)-N-decylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H30N2O/c1-2-3-4-5-6-7-8-9-12-17-15(18)14-11-10-13-16-14/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m0/s1 |
InChI Key |
MOQNEUINMKSZON-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCCCNC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CCCCCCCCCCNC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


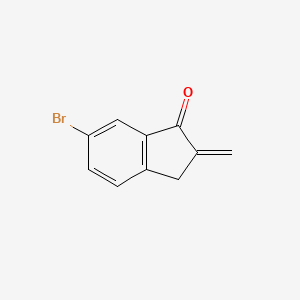
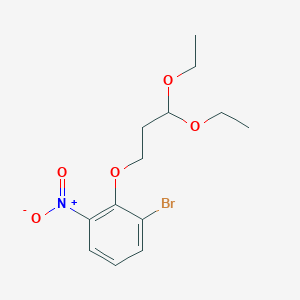

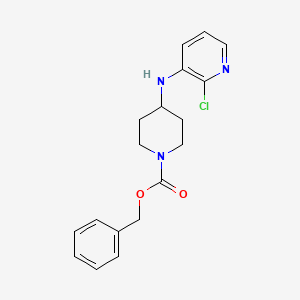
![4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoicacid](/img/structure/B8338191.png)

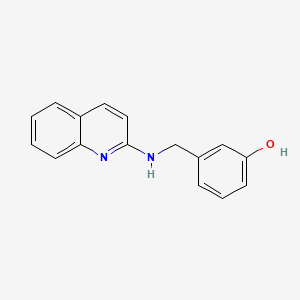
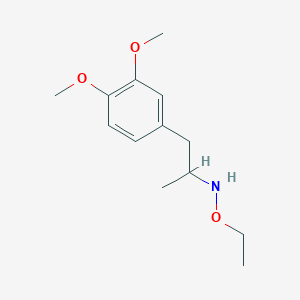
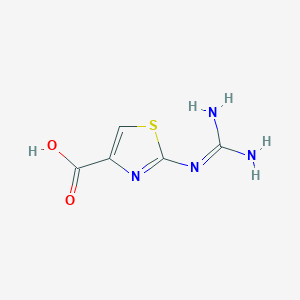
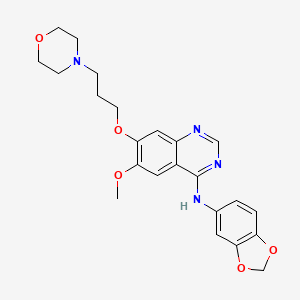

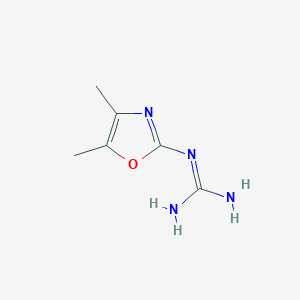
![{[2-(Tert-butoxycarbonylamino)-ethyl]-methyl-amino}-acetic acid](/img/structure/B8338266.png)

